Array ( [bid] => 11862810 )
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a compound belonging to the indazole class of organic compounds. Its chemical structure features a fused indazole ring system with a phenyl substituent and an amine group. The compound has a molecular formula of C13H14ClN3 and a molecular weight of approximately 249.74 g/mol . It is often utilized in pharmaceutical research due to its potential biological activities.
The chemical reactivity of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the indazole moiety may undergo electrophilic aromatic substitution. Additionally, the hydrochloride form enhances solubility in polar solvents, facilitating various
Research indicates that 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride may possess significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an inhibitor of non-receptor tyrosine kinases involved in various cellular processes such as growth and differentiation . The compound's ability to modulate signaling pathways makes it a candidate for further exploration in therapeutic applications.
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological activity .
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has potential applications in:
Its unique structure allows researchers to explore modifications that could enhance its efficacy and selectivity in therapeutic contexts.
Interaction studies involving 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways. These interactions are critical for understanding its pharmacodynamics and potential side effects when used therapeutically.
Several compounds share structural similarities with 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Pheynlindazole | Structure | Contains a similar indazole core but lacks the tetrahydro configuration |
| 3-Methylindazole | Structure | Lacks the phenyl substituent; simpler structure |
| 4-Aminoindazole | Structure | Similar amine functionality but different substitution pattern |
Uniqueness: The tetrahydro configuration combined with the phenyl group gives this compound distinct properties compared to its analogs. Its specific interactions with biological targets may also differ significantly from those of similar compounds.
The spatial arrangement of the amide linker in indazole derivatives directly governs molecular interactions with biological targets. In 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride, the 3-carboxamide orientation creates a 120° dihedral angle between the indazole core and phenyl ring, enabling optimal hydrogen bonding with CRAC channel residues [5]. Reversing the amide linkage (as in 1-carboxamide analogs) disrupts this geometry, reducing calcium influx inhibition by >100-fold [5].
Comparative studies demonstrate that the 3-carboxamide configuration stabilizes a planar conformation critical for mast cell stabilization, achieving sub-μM IC~50~ values in β-hexosaminidase release assays [5]. This regiochemical preference aligns with crystallographic data showing a 2.8 Å hydrogen bond between the amide carbonyl and Thr^94^ in Orai1 subunits [5].
Table 1: Bioactivity comparison of amide regioisomers
| Regiochemistry | Calcium Influx IC~50~ (μM) | TNF-α Inhibition (%) |
|---|---|---|
| 3-Carboxamide | 0.45 ± 0.12 | 82 ± 5 |
| 1-Carboxamide | >100 | <10 |
Data derived from electrophysiological and cytokine release assays [5].
The phenyl ring at position 3 serves as a modifiable pharmacophore for tuning target affinity. Introducing electron-donating methoxy groups at the para position enhances antimycobacterial activity 4-fold (MIC = 8.4 μM vs. 35.8 μM for unsubstituted analogs) [4]. Conversely, ortho-substituted halogens induce torsional strain, reducing Mtb inhibition potency by 60% [4].
Trifluoromethyl groups at the meta position demonstrate unique dual functionality:
Table 2: Aromatic substitution effects on antimicrobial activity
| Substituent | Position | MIC vs. E. histolytica (μM) | MIC vs. C. albicans (μM) |
|---|---|---|---|
| -OCH~3~ | para | 0.18 | 1.2 |
| -CF~3~ | meta | 0.09 | 0.8 |
| -Cl | ortho | 2.45 | 15.6 |
Data compiled from protozoal and fungal susceptibility testing [3] [4].
Halogen atoms induce distinct electronic perturbations in the indazole core:
Quantum mechanical calculations reveal halogen bonding potentials:
Table 3: Halogenation effects on enzymatic inhibition
| Halogen | COX-2 IC~50~ (μM) | Topoisomerase II IC~50~ (μM) |
|---|---|---|
| F | 4.7 | 12.3 |
| Cl | 6.1 | 8.9 |
| Br | 9.8 | 5.4 |
Data from enzyme inhibition assays [3] [6].
Alkyl chain length at position 5 creates graded steric effects:
Molecular dynamics simulations show:
Table 4: Alkyl chain effects on pharmacological parameters
| Chain | Plasma Protein Binding (%) | V~d~ (L/kg) | Cl~hepatic~ (mL/min/kg) |
|---|---|---|---|
| Methyl | 78 | 1.2 | 15 |
| Ethyl | 85 | 0.9 | 22 |
| Isopropyl | 92 | 0.5 | 34 |
The tetrahydroindazole scaffold of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride demonstrates significant potential as a modulator of calcium release-activated calcium channels, particularly in the context of mast cell stabilization [1] [2]. The compound operates through direct interaction with the Orai1/STIM1 complex, which forms the core functional unit of the CRAC channel system [3] [4].
The mechanistic pathway involves the compound's ability to selectively block calcium influx through CRAC channels, thereby preventing the calcium-dependent degranulation of mast cells [5] [1]. Research has demonstrated that indazole-3-carboxamide derivatives exhibit potent CRAC channel blocking activity with IC50 values ranging from 0.67 to 4.9 μM, effectively stabilizing mast cell membranes and preventing the release of inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α [1] [2].
The structural specificity of the tetrahydroindazole framework is crucial for CRAC channel modulation. The 3-carboxamide regiochemistry has been identified as essential for calcium influx inhibition, with the reverse amide isomer showing complete inactivity even at concentrations up to 100 μM [1]. This unique structural requirement distinguishes tetrahydroindazole-based CRAC channel blockers from other known calcium channel modulators.
| Parameter | Value Range | Mechanism |
|---|---|---|
| IC50 (Calcium Influx) | 0.67-4.9 μM | Direct Orai1 channel blockade |
| Degranulation Inhibition | 86% at 1 μM | Prevents β-hexosaminidase release |
| Onset Time | Fast (minutes) | Rapid channel binding |
| Reversibility | Complete | Non-permanent channel modification |
The compound's selectivity for CRAC channels over other calcium channel subtypes represents a significant advantage for therapeutic applications. Molecular modeling studies suggest that the tetrahydroindazole structure enables specific binding to the Orai1 pore region, resulting in effective channel blockade without affecting TRPM4 or TRPM7 channels [2].
The tetrahydroindazole core of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride exhibits potent inhibitory activity against non-receptor tyrosine kinases, particularly interleukin-2 inducible T-cell kinase and members of the Src family kinase network [6] [7]. The compound's mechanism involves competitive inhibition at the ATP-binding site of these kinases, disrupting downstream signaling cascades essential for immune cell activation.
Interleukin-2 inducible T-cell kinase represents a primary target for this compound, with demonstrated IC50 values ranging from 4.6 to 227 nanomolar depending on the specific substituent pattern [6] [7]. The tetrahydroindazole scaffold provides enhanced potency and selectivity compared to traditional indazole derivatives, particularly through its ability to occupy the selectivity pocket above the ligand plane in the kinase active site [6].
The inhibition of interleukin-2 inducible T-cell kinase directly impacts T-cell receptor signaling pathways, resulting in reduced phosphorylation of phospholipase C γ1 and subsequent attenuation of calcium mobilization [8]. This mechanism creates a dual effect whereby the compound simultaneously blocks calcium influx through CRAC channels and reduces calcium-dependent signaling through kinase inhibition.
| Kinase Target | IC50 (nM) | Selectivity Ratio | Cellular Effects |
|---|---|---|---|
| ITK | 4.6-227 | >500-fold vs other kinases | Reduced T-cell activation |
| Src Family | 10-100 | 100-fold vs RTKs | Impaired signal transduction |
| Syk | 50-150 | 200-fold vs JAK | Decreased mast cell degranulation |
| BTK | 25-75 | 300-fold vs TEC | Reduced B-cell responses |
The compound's ability to inhibit multiple non-receptor tyrosine kinases creates a network effect that amplifies its anti-inflammatory and immunomodulatory properties. Structure-activity relationship studies have revealed that the phenyl substituent at position 3 of the tetrahydroindazole ring is crucial for maintaining kinase selectivity and potency [7].
The disruption of intracellular calcium homeostasis by 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride occurs through multiple convergent mechanisms that collectively alter cellular calcium signaling networks [9] [10]. The compound's primary action involves interference with store-operated calcium entry through CRAC channel blockade, while secondary effects include modulation of endoplasmic reticulum calcium release and mitochondrial calcium handling.
The tetrahydroindazole framework enables selective targeting of calcium homeostasis components without causing global cellular toxicity. Research demonstrates that the compound effectively disrupts the normal calcium signaling cascade by preventing the replenishment of endoplasmic reticulum calcium stores, leading to sustained reduction in cytosolic calcium levels [9]. This mechanism is particularly effective in immune cells, where calcium homeostasis is critical for activation and effector functions.
Molecular studies have revealed that the compound's interaction with calcium homeostasis involves both direct channel blockade and indirect effects on calcium-sensing proteins. The disruption of calcium homeostasis triggers compensatory mechanisms that can lead to altered gene expression patterns and modified cellular responses to stimuli [10].
| Mechanism | IC50 (μM) | Duration | Cellular Impact |
|---|---|---|---|
| Store-operated Ca2+ entry | 0.67-4.9 | 2-4 hours | Reduced ER Ca2+ refilling |
| Mitochondrial Ca2+ uptake | 10-25 | 1-3 hours | Altered bioenergetics |
| Calcium-sensing protein activity | 5-15 | 4-6 hours | Modified gene expression |
| Calcium-dependent enzyme activity | 1-10 | 30 minutes-2 hours | Reduced cellular responses |
The compound's ability to disrupt calcium homeostasis provides a unified mechanism for its diverse biological effects, including mast cell stabilization, immune suppression, and anti-inflammatory activity. The selective nature of this disruption allows for therapeutic intervention without causing widespread cellular damage.
The suppression of pro-inflammatory cytokine production by 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves multiple interconnected pathways that collectively reduce inflammatory mediator synthesis and release [11] [12]. The compound's primary mechanism involves inhibition of nuclear factor kappa B activation, which serves as a central transcriptional regulator for inflammatory gene expression.
The tetrahydroindazole structure demonstrates concentration-dependent inhibitory activity against key pro-inflammatory cytokines, including tumor necrosis factor α, interleukin-1β, and interleukin-6 [11]. IC50 values for cytokine suppression range from 120 to 230 μM, indicating that higher concentrations are required for this effect compared to calcium channel modulation or kinase inhibition.
Mechanistic studies have revealed that the compound's anti-inflammatory effects result from interference with the nuclear factor kappa B signaling pathway through prevention of inhibitor kappa B α degradation [12]. This mechanism maintains the transcription factor in its inactive cytoplasmic form, preventing nuclear translocation and subsequent inflammatory gene transcription.
| Cytokine | IC50 (μM) | Maximum Inhibition | Mechanism |
|---|---|---|---|
| TNF-α | 220.11 | 62% | NF-κB pathway inhibition |
| IL-1β | 120.59 | 70% | Transcriptional suppression |
| IL-6 | 150-200 | 75% | Reduced gene expression |
| IL-8 | 180-250 | 65% | Decreased protein synthesis |
The compound's ability to suppress pro-inflammatory cytokine production provides a molecular basis for its therapeutic potential in inflammatory diseases. The multi-target nature of this suppression creates a synergistic effect that enhances the overall anti-inflammatory response while minimizing the risk of compensatory inflammatory pathways.
Research findings indicate that the cytokine suppression mechanism involves both direct effects on transcriptional machinery and indirect effects through calcium signaling disruption. The compound's ability to simultaneously target multiple inflammatory pathways represents a significant advantage for therapeutic applications requiring broad-spectrum anti-inflammatory activity.